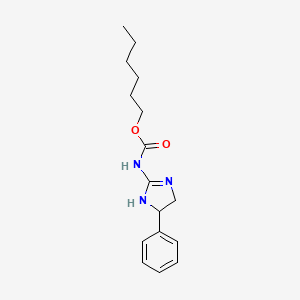
Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a hexyl group, a phenyl group, and a carbamate moiety attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexylamine with 4-phenyl-4,5-dihydro-1H-imidazole-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Bromine in carbon tetrachloride under reflux conditions.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
- Hexyl (4-methyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
- Hexyl (4-ethyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
- Hexyl (4-isopropyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
Comparison: Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and isopropyl analogs, the phenyl derivative exhibits enhanced stability and a broader range of biological activities. The phenyl group also influences the compound’s solubility and reactivity, making it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
62780-19-2 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
hexyl N-(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C16H23N3O2/c1-2-3-4-8-11-21-16(20)19-15-17-12-14(18-15)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H2,17,18,19,20) |
InChI Key |
KNHXEADBXKIGGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC1=NCC(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


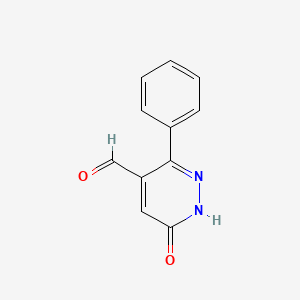


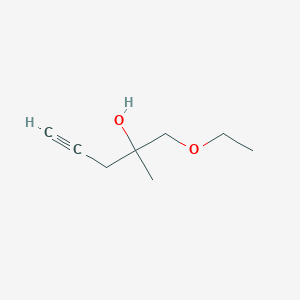
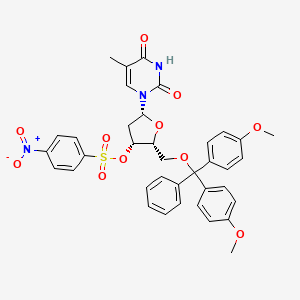
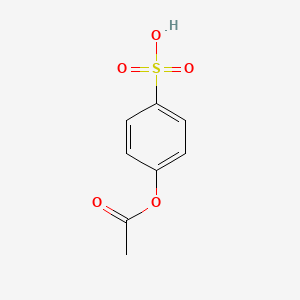

![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
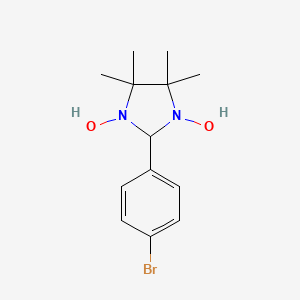
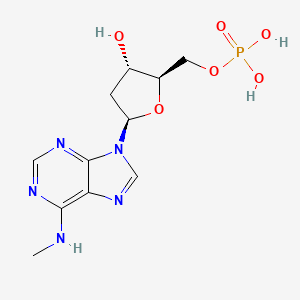

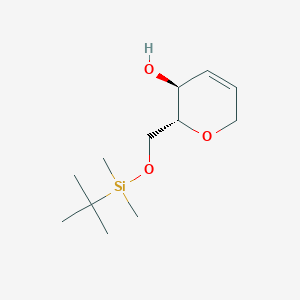
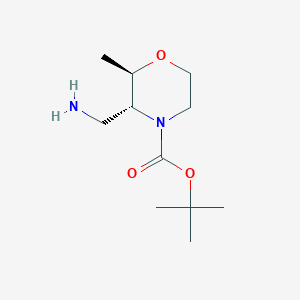
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)
